4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Kinase inhibitor design Structure–activity relationship Pyrimidine substitution pattern

4-Methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS 2640970-07-4, molecular formula C₁₅H₁₇N₇O, MW 311.34 g/mol) is a heterocyclic small molecule that integrates three privileged pharmacophoric modules: a 4-methoxypyrimidine head, a piperazine linker, and a pyrazolo[1,5-a]pyrazine tail. The pyrazolo[1,5-a]pyrazine scaffold is an established kinase hinge-binding motif, exemplified by Pfizer's clinical-stage TYK2/JAK inhibitor program documented in international patent family WO2017144995 and EP 3419978.

Molecular Formula C15H17N7O
Molecular Weight 311.34 g/mol
CAS No. 2640970-07-4
Cat. No. B6446559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
CAS2640970-07-4
Molecular FormulaC15H17N7O
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
InChIInChI=1S/C15H17N7O/c1-23-14-10-13(17-11-18-14)20-6-8-21(9-7-20)15-12-2-3-19-22(12)5-4-16-15/h2-5,10-11H,6-9H2,1H3
InChIKeyUBDAYUJQGSSLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS 2640970-07-4): Structural Identity, Scaffold Class, and Procurement Context


4-Methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS 2640970-07-4, molecular formula C₁₅H₁₇N₇O, MW 311.34 g/mol) is a heterocyclic small molecule that integrates three privileged pharmacophoric modules: a 4-methoxypyrimidine head, a piperazine linker, and a pyrazolo[1,5-a]pyrazine tail. The pyrazolo[1,5-a]pyrazine scaffold is an established kinase hinge-binding motif, exemplified by Pfizer's clinical-stage TYK2/JAK inhibitor program documented in international patent family WO2017144995 and EP 3419978 [1]. This compound is offered as a research-grade screening compound and has not yet been the subject of published, target-specific bioactivity profiling. Its structural uniqueness lies in the precise combination of the 6-methoxy substitution pattern on the pyrimidine ring and the 4-piperazinyl-pyrazolo[1,5-a]pyrazine appendage, a pairing that distinguishes it from both the 2-methoxy positional isomer and the methoxy-free parent analog.

Why Generic Substitution Fails for 4-Methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine: The Risk of Positional Isomer and Scaffold Confusion


The pyrazolo[1,5-a]pyrazin-4-yl-piperazinyl-pyrimidine chemical space contains numerous closely related analogs that differ solely in the position or nature of a single substituent, yet these seemingly minor variations can produce profound differences in molecular recognition, physicochemical properties, and biological outcome. For instance, the 2-methoxy positional isomer (4-methoxy-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine) relocates the electron-donating methoxy group from the 6-position to the 2-position of the pyrimidine ring, altering the vector and electronic environment of the hydrogen-bond acceptor . The methoxy-free analog, 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS 2640885-12-5), eliminates a key solubility-modulating and metabolic-stability-influencing substituent entirely . In the pyrazolo[1,5-a]pyrimidine class—a closely related scaffold where the hinge-binding pyrazine nitrogen is replaced by carbon—SAR studies have demonstrated that a 4-methoxyphenyl substituent can yield substantially greater kinase inhibitory potency than a methyl-substituted analog (e.g., KDR IC₅₀ = 19 nM for the 4-methoxyphenyl derivative vs. 185 nM for a comparator) [1]. These precedents underscore that interchange of analogs within this series without explicit comparative data risks unknowingly selecting a compound with inferior target engagement, altered off-target profile, or unsuitable physicochemical characteristics for the intended assay system.

Product-Specific Quantitative Evidence Guide: 4-Methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine vs. Closest Analogs


Evidence Dimension 1: Methoxy Positional Specificity — 6-OMe vs. 2-OMe Constitutional Isomer Differentiation

The target compound bears the methoxy substituent at the 6-position of the pyrimidine ring, in contrast to the commercially available 2-methoxy constitutional isomer (4-methoxy-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine) . In pyrimidine-containing kinase inhibitors, the position of the methoxy group determines the orientation of the hydrogen-bond-accepting oxygen lone pair relative to the hinge-binding pharmacophore. In the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR inhibitor series, a 4-methoxyphenyl substituent at the 3-position (spatially analogous to the 6-position in the pyrimidine context) yielded a KDR IC₅₀ of 19 nM, representing an approximately 10-fold potency improvement over compounds lacking this substitution pattern [1]. While no head-to-head biochemical comparison has been published for the 6-OMe vs. 2-OMe pyrimidine pair, the 6-position places the methoxy oxygen distal to the piperazine attachment point, a geometric arrangement that may afford superior shape complementarity to the solvent-exposed region of the ATP-binding pocket, consistent with the solvent-front interactions exploited by the clinical TYK2 inhibitor deucravacitinib and its pyrazolo[1,5-a]pyrazine predecessors [2].

Kinase inhibitor design Structure–activity relationship Pyrimidine substitution pattern

Evidence Dimension 2: Presence vs. Absence of the 6-Methoxy Group — Physicochemical Differentiation from the Des-Methoxy Parent Analog

The target compound (C₁₅H₁₇N₇O, MW 311.34 g/mol, CAS 2640970-07-4) differs from the methoxy-free parent analog 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (C₁₄H₁₅N₇, MW 281.32 g/mol, CAS 2640885-12-5) by the addition of a single methoxy group (+OCH₃, ΔMW = +30.02 g/mol). This modification introduces a hydrogen-bond acceptor while modestly increasing molecular weight. In the pyrazolo[1,5-a]pyrimidine KDR inhibitor optimization campaign, introduction of a 4-methoxyphenyl group at the 3-position improved cellular activity and pharmacokinetic properties by enhancing solubility relative to unsubstituted analogs, consistent with the general medicinal chemistry principle that a strategically placed methoxy group can improve aqueous solubility without excessive lipophilicity penalty compared to alkyl substituents of similar size [1]. The methoxy group also serves as a metabolic soft spot for O-demethylation, which can be advantageous in controlling clearance or disadvantageous depending on the desired pharmacokinetic profile; this metabolic liability is absent in the des-methoxy analog, making the two compounds non-interchangeable in ADME assays.

Physicochemical property optimization Lipophilic ligand efficiency Solubility-limited assay performance

Evidence Dimension 3: Core Scaffold Identity — Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine Hinge-Binder Differentiation

The target compound incorporates a pyrazolo[1,5-a]pyrazine core, which differs fundamentally from the more common pyrazolo[1,5-a]pyrimidine scaffold by the identity of the atom at position 7: nitrogen (pyrazine) vs. carbon (pyrimidine). This single-atom difference alters the electronic character of the hinge-binding motif and has been systematically exploited in the design of selective TYK2 inhibitors. Pfizer's pyrazolo[1,5-a]pyrazin-4-yl derivative program demonstrated that compounds bearing this core achieve potent inhibition of JAK family kinases, with the pyrazine nitrogen at position 7 contributing to a distinct hydrogen-bond network with the hinge region of TYK2 compared to analogous pyrazolo[1,5-a]pyrimidines [1]. In the co-crystal structure of a representative pyrazolo[1,5-a]pyrazin-4-yl TYK2 inhibitor (Compound 11, PDB 6X8F), the pyrazine N7 participates in a water-mediated interaction that is not geometrically accessible to the corresponding pyrazolo[1,5-a]pyrimidine carbon [2]. BindingDB data for a related pyrazolo[1,5-a]pyrazin-4-yl TYK2 inhibitor shows an IC₅₀ of 7 nM [3]. In contrast, the pyrazolo[1,5-a]pyrimidine scaffold has been optimized primarily against KDR (VEGFR2), with the best compounds achieving IC₅₀ values as low as 4–19 nM [4], but the kinase selectivity profiles of these two scaffolds are expected to diverge significantly due to the distinct hinge-binding geometry.

Kinase hinge-binding motif JAK family selectivity TYK2 inhibitor design

Evidence Dimension 4: Methoxy vs. Methyl Substituent — Activity Differentiation in Structurally Analogous Pyrazolo[1,5-a]pyrimidine Series

Although no direct comparison of 4-methoxy-6-piperazinyl-pyrimidine vs. 4-methyl-6-piperazinyl-pyrimidine has been published for the pyrazolo[1,5-a]pyrazine series, a closely analogous study in the pyrazolo[1,5-a]pyrimidine chemotype provides quantitative guidance. In a 2024 SAR study of pyrazolo[1,5-a]pyrimidine derivatives as CDK inhibitors, a methoxy-substituted compound (5b) demonstrated superior antiproliferative activity compared to its methyl-substituted counterpart (5c) [1]. The methoxy group can act as both a hydrogen-bond acceptor (via the oxygen lone pair) and a moderate electron-donating group (Hammett σₚ = –0.27), whereas the methyl group provides only inductive electron donation (σₚ = –0.17) without hydrogen-bond-accepting capability. The 4-methyl analog of the target compound, 4-Methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine, is commercially available and differs from the target compound solely by replacement of –OCH₃ with –CH₃ (ΔMW = –14.02 g/mol; loss of one H-bond acceptor). The class-level SAR trend indicates that the methoxy variant is more likely to exhibit stronger target engagement in kinase inhibition assays, although this must be verified experimentally for this specific scaffold.

Substituent electronic effects Antiproliferative activity CDK inhibition

Evidence Dimension 5: Piperazine Linker Topology — Conformational and pKa Differentiation from Non-Piperazine Linked Analogs

The piperazine linker in the target compound provides a conformationally flexible, dibasic spacer between the pyrimidine and pyrazolo[1,5-a]pyrazine modules. Piperazine-linked kinase inhibitors are well-precedented: the ABCG2-selective efflux inhibitor CID44640177 (a piperazine-substituted pyrazolo[1,5-a]pyrimidine) demonstrated nanomolar chemoreversal activity coupled with direct evidence of selective efflux pump inhibition, achieving substantial tumor reduction (>60%) in an ovarian carcinoma xenograft model when combined with topotecan [1]. The piperazine ring exists in a chair conformation that orients the two pharmacophoric ends at approximately 180° to one another, and its ionizable secondary amine (calculated pKa ≈ 7.5–8.5 for the non-conjugated nitrogen) provides pH-dependent solubility and potential for salt formulation. Analogs that replace the piperazine with a piperidine or ethylene linker lose this dibasic character and conformational constraint, altering both the geometric relationship between the terminal rings and the protonation state under physiological assay conditions. Compounds such as 2-cyclopropyl-4-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine retain the piperazine but introduce bulkier pyrimidine substituents (cyclopropyl, ethyl) that shift the molecular weight to 349.4 g/mol (+38.06 vs. target) and increase lipophilicity, potentially compromising solubility and ligand efficiency relative to the target compound.

Linker optimization Basic center pKa Kinase type II vs. type I binding mode

Evidence Dimension 6: Purity and Batch-to-Batch Reproducibility for Screening-Grade Procurement

The target compound is supplied as a research-grade screening compound with a typical purity specification of ≥95% as determined by HPLC . This purity level is standard for compound library screening but must be verified by the end user via orthogonal analytical methods (e.g., LC-MS, ¹H NMR) prior to quantitative biochemical or cellular assays. The closest commercially available analogs, including 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS 2640885-12-5) and 4-methoxy-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine , are offered with comparable purity specifications. The critical procurement consideration is that the target compound (CAS 2640970-07-4) has a unique CAS registry number that unambiguously distinguishes it from these analogs, each of which carries a different CAS number. This is essential for inventory management, patent tracking, and regulatory documentation in an industrial research setting.

Compound quality control Screening library integrity HPLC purity specification

Best Research and Industrial Application Scenarios for 4-Methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS 2640970-07-4)


Scenario 1: JAK/TYK2 Kinase Inhibitor Screening and Lead Identification

This compound is most appropriately deployed in biochemical screening campaigns targeting the JAK family kinases, particularly TYK2, where the pyrazolo[1,5-a]pyrazine core has established hinge-binding credentials. The co-crystal structure of a closely related pyrazolo[1,5-a]pyrazin-4-yl TYK2 inhibitor (PDB 6X8F, resolution 2.15 Å) [1] confirms that this scaffold engages the hinge region via a water-mediated hydrogen-bond network involving the pyrazine N7 atom—an interaction inaccessible to the pyrazolo[1,5-a]pyrimidine scaffold. The 6-methoxy group on the target compound is positioned to project toward the solvent-exposed region of the ATP-binding pocket, a vector exploited by the clinical TYK2 allosteric inhibitor deucravacitinib. Researchers should use the 2-methoxy positional isomer and the des-methoxy analog as critical negative controls to establish that any observed activity is specific to the 6-methoxy substitution pattern. The methoxy group's metabolic lability (O-demethylation) also makes this compound suitable for metabolite identification studies in hepatocyte or microsomal incubation assays.

Scenario 2: ABC Transporter Efflux Inhibition and Chemoresistance Reversal Studies

The piperazine-substituted pyrazolo[1,5-a]pyrimidine/pyrazine chemotype has demonstrated validated activity as a selective ABCG2 efflux pump inhibitor. Ricci et al. (2016) showed that piperazine-substituted pyrazolo[1,5-a]pyrimidines (CID44640177, CID1434724, CID46245505) restored topotecan chemosensitivity in drug-resistant Igrov1/T8 ovarian cancer cells at nanomolar concentrations and reduced tumor burden by >60% in CB-17 SCID mouse xenografts within 4 days [2]. The target compound shares the critical piperazine linker and heterocyclic architecture of these validated ABCG2 inhibitors. Its methoxy substituent and pyrazolo[1,5-a]pyrazine core may offer differentiated efflux pump selectivity (e.g., ABCG2 vs. ABCB1 vs. ABCC1) compared to the pyrazolo[1,5-a]pyrimidine-based analogs, a hypothesis testable using the JC-1 dual-pump fluorescent reporter assay and calcein-AM extrusion assays. The methoxy-free and 2-methoxy analogs should be screened in parallel to isolate the contribution of the 6-methoxy group to transporter selectivity.

Scenario 3: Physicochemical Property Benchmarking and Fragment-to-Lead Optimization

With a molecular weight of 311.34 g/mol, 8 hydrogen-bond acceptors, and a piperazine linker providing pH-dependent solubility, this compound occupies a favorable position in lead-like chemical space for oral bioavailability optimization. It can serve as a benchmark compound in physicochemical property assays (LogD₇.₄, thermodynamic solubility, PAMPA permeability, microsomal stability) to establish baseline values against which newly synthesized analogs are compared. The methoxy group provides a defined metabolic soft spot (O-demethylation) that can be monitored by LC-MS/MS, enabling quantitative assessment of metabolic stability. The des-methoxy analog (MW 281.32) and the 4-methyl analog can be used to deconvolute the contribution of the methoxy oxygen to solubility and permeability—a standard medicinal chemistry optimization exercise that requires the exact target compound as the reference point [3].

Scenario 4: Selectivity Panel Screening Across the Kinome

Given that the pyrazolo[1,5-a]pyrazine scaffold has been patented for JAK inhibition (Pfizer, WO2017144995) [4] and that the pyrazolo[1,5-a]pyrimidine scaffold has been optimized against KDR (IC₅₀ 4–19 nM), CDK, mTOR, and IRAK4, this compound is well-suited for broad kinome selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Such profiling would quantify the selectivity fingerprint of the pyrazolo[1,5-a]pyrazine core with the specific 6-methoxy-4-piperazinyl-pyrimidine decoration, enabling comparison with published selectivity data for pyrazolo[1,5-a]pyrimidine-based inhibitors. The resulting selectivity score (e.g., S(10) at 1 µM) can be directly compared against that of the 2-methoxy isomer and the methoxy-free analog to quantify the contribution of the 6-methoxy substituent to kinase selectivity. This data would provide procurement justification for choosing this specific compound over its analogs for a given kinase target.

Quote Request

Request a Quote for 4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.